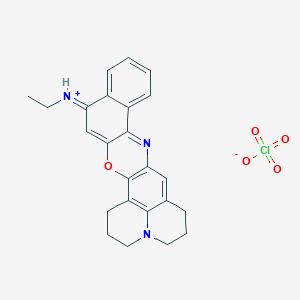

Oxazine 750 perchlorate

Descripción general

Descripción

Métodos De Preparación

The synthesis of Oxazine 750 perchlorate involves several steps:

Synthetic Routes: The compound is typically synthesized through a multi-step organic synthesis process

Reaction Conditions: The reactions are carried out under controlled conditions, often requiring specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale.

Análisis De Reacciones Químicas

Reaction with Singlet Oxygen (¹O₂)

Oxazine 750 perchlorate undergoes self-sensitized photo-oxygenation under light exposure, primarily due to interactions with singlet oxygen. Key findings include:

-

Reaction Mechanism : The polyene chain of Oxazine 750 reacts regioselectively with ¹O₂ at the C2–C1′ and C2′–C3′ positions in a ~5:1 ratio . This reaction leads to photodecomposition, limiting its stability in photodynamic applications.

-

Rate Constants :

Solvent-Dependent Photophysical Behavior

The dye’s absorption and fluorescence properties vary significantly with solvent polarity and hydrogen-bonding capacity :

-

Absorption Maxima :

-

Hydrogen-Bonding Effects :

Reactivity with Oxidizing Agents

The perchlorate counterion (ClO₄⁻) influences stability and redox behavior:

-

Incompatibilities : Reacts violently with strong oxidizing agents (e.g., peroxides), generating hazardous decomposition products .

-

Fluorescence Quenching : In ethanol, fluorescence efficiency drops to <0.1 due to nonradiative decay pathways involving N-H vibrations. Efficiency improves in nonpolar solvents (e.g., dichloromethane) .

Biological Interactions

This compound binds to DNA with base-composition-dependent affinity:

-

DNA Staining : Binds via intercalation or minor groove interactions, with fluorescence measured above 665 nm using 633 nm excitation .

-

Selectivity : Does not stain RNA, and co-staining with Hoechst 33342 does not alter DNA-specific signals .

Key Structural Insights

-

Planarity and Alignment : The planar aromatic skeleton aligns parallel to nematic solvents (e.g., 5CB), yielding dichroic ratios (R) of 4.2–5.1 . Steric effects from ethylamino groups reduce alignment efficiency in Nile blue derivatives .

-

Charge Redistribution : Excitation induces localized charge shifts without full-molecule charge transfer, stabilizing the excited state .

Aplicaciones Científicas De Investigación

Fluorescence Spectroscopy and Microscopy

Oxazine 750 perchlorate is widely used as a fluorescent dye in various analytical techniques:

- Fluorescence Spectroscopy: It serves as a probe to study the dynamics of molecular interactions and chemical environments.

- Fluorescence Microscopy: The compound is employed for imaging biological samples, allowing researchers to visualize cellular components with high specificity due to its intense fluorescence.

| Application | Description | Key Benefits |

|---|---|---|

| Fluorescence Spectroscopy | Analyzing molecular interactions and environments | High sensitivity and specificity |

| Fluorescence Microscopy | Imaging of cells and tissues | Enhanced visualization of structures |

Biological Research

In biological applications, this compound is utilized for:

- Staining Cells and Tissues: Its strong fluorescence allows for effective staining, facilitating the observation of cellular structures.

- Flow Cytometry: It has been used as a laser dye for measuring DNA content in cells, providing quantitative data on cellular populations .

Medical Diagnostics

The compound plays a role in medical diagnostics:

- Imaging Techniques: It is employed in imaging modalities to track biological processes at the cellular level, aiding in disease detection and monitoring.

Industrial Applications

This compound finds utility in industrial settings:

- Development of Fluorescent Markers: It is used in creating markers for various applications, including security inks and sensors.

Case Study 1: Fluorescence Behavior in Porous Media

A study investigated the fluorescence behavior of Oxazine 750 in porous sol-gel glasses, revealing concentration-dependent fluorescence characteristics. The findings indicated that the environment significantly influences the dye's photophysical properties, enhancing its applicability in sensing technologies .

Case Study 2: Vibronic Spectra Analysis

Research on the vibronic spectra of Oxazine 750 demonstrated its absorption characteristics in aqueous solutions. The study highlighted how solvent interactions affect the spectral properties, providing insights into optimizing conditions for various applications .

Mecanismo De Acción

The mechanism of action of Oxazine 750 perchlorate involves its interaction with specific molecular targets:

Molecular Targets: The compound binds to specific biomolecules, such as proteins and nucleic acids, through non-covalent interactions.

Pathways Involved: Upon binding, it emits fluorescence, which can be detected and measured.

Comparación Con Compuestos Similares

Oxazine 750 perchlorate is compared with other similar fluorescent dyes:

Actividad Biológica

Oxazine 750 perchlorate (CAS Number: 85256-40-2) is a near-infrared (NIR) laser dye known for its unique optical properties, including strong fluorescence and wide excitation spectrum. This compound has garnered attention in various fields, particularly in photonics and biomedical applications due to its potential biological activity. This article aims to explore the biological activity of this compound, focusing on its cytotoxicity, interaction with cellular components, and potential therapeutic applications.

- Molecular Formula : C24H24ClN3O5

- Molecular Weight : 469.92 g/mol

- Excitation Wavelength : 700-800 nm

- Emission Wavelength : Approximately 750 nm

Biological Activity Overview

This compound has been studied for its cytotoxic effects on various cell lines, particularly in the context of cancer research. Its fluorescence properties make it suitable for imaging applications, while its chemical structure allows for interactions with biological molecules.

Cytotoxicity Studies

Recent studies have focused on the cytotoxic effects of this compound on human-derived glioma cells (U87). The following table summarizes the findings from these studies:

| Concentration (µM) | Cell Viability (%) | Statistical Significance (p-value) |

|---|---|---|

| 50 | 95.0 | Not significant |

| 100 | 84.1 | p < 0.05 |

| 200 | 37.1 | p < 0.01 |

| 400 | 6.2 | p < 0.001 |

As shown in the table, increasing concentrations of this compound lead to a significant decrease in cell viability, indicating a dose-dependent cytotoxic effect on U87 glioma cells .

The mechanism behind the cytotoxicity of this compound appears to be linked to its ability to induce oxidative stress within cells. Upon exposure to light, the compound generates reactive oxygen species (ROS), which can damage cellular components such as DNA and proteins. This oxidative damage is evidenced by increased levels of histone H2AX foci, a marker for DNA double-strand breaks .

Applications in Phototherapy

Due to its fluorescence properties and selective cytotoxicity towards tumor cells, this compound has potential applications in phototherapy. The ability to target cancer cells while sparing normal tissues makes it an attractive candidate for further development in therapeutic settings.

Case Study: Photodynamic Therapy

In a recent case study involving mice with implanted gliomas, this compound was administered prior to exposure to NIR light. The results demonstrated a significant reduction in tumor size compared to control groups that did not receive the dye or light treatment . This suggests that this compound could enhance the efficacy of photodynamic therapy by selectively targeting tumor cells.

Propiedades

IUPAC Name |

ethyl(3-oxa-14,21-diazahexacyclo[15.7.1.02,15.04,13.07,12.021,25]pentacosa-1(25),2(15),4,7,9,11,13,16-octaen-6-ylidene)azanium;perchlorate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N3O.ClHO4/c1-2-25-19-14-21-22(17-9-4-3-8-16(17)19)26-20-13-15-7-5-11-27-12-6-10-18(23(15)27)24(20)28-21;2-1(3,4)5/h3-4,8-9,13-14H,2,5-7,10-12H2,1H3;(H,2,3,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDJUFIJUNWBWGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[NH+]=C1C=C2C(=NC3=C(O2)C4=C5C(=C3)CCCN5CCC4)C6=CC=CC=C61.[O-]Cl(=O)(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24ClN3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00432105 | |

| Record name | Oxazine 750 perchlorate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00432105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

469.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85256-40-2 | |

| Record name | Oxazine 750 perchlorate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00432105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,6,7-tetrahydro-5-(ethylimino)-1H,5H-benzo[a] phenoxazin-[8,9,10-ij]quinolizin perchlorate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.